molecular formula C12H16ClNO4S B8016260 Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate

Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate

Cat. No.: B8016260
M. Wt: 305.78 g/mol
InChI Key: VFDZWJUPXIDOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate is a chiral alanine ester derivative characterized by a sulfonamide functional group. This structure classifies it as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Compounds with similar N-arylsulfonyl scaffolds are frequently explored in scientific studies for their potential as molecular building blocks . The specific stereochemistry and sulfonamide moiety make this compound of interest for developing structure-activity relationships in drug discovery, particularly in the synthesis of more complex molecules with potential biological activity. The methyl ester group enhances its utility by offering a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid. Researchers can employ this chemical in the design and construction of novel chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-chloro-4-methyl-N-methylsulfonylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-8-5-6-10(7-11(8)13)14(19(4,16)17)9(2)12(15)18-3/h5-7,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDZWJUPXIDOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)OC)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Intermediate Formation

The synthesis begins with 3-chloro-4-methylaniline and methylsulfonyl chloride as primary precursors. The reaction proceeds via a two-step process:

  • Sulfonamide Intermediate Synthesis :

    • Reaction Conditions :
      3-Chloro-4-methylaniline reacts with methylsulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl generated during the reaction.

      3-Chloro-4-methylaniline+CH3SO2ClTEA, THFN-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)amine+HCl\text{3-Chloro-4-methylaniline} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{TEA, THF}} \text{N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)amine} + \text{HCl}
    • Optimization :
      Excess methylsulfonyl chloride (1.2 equivalents) and TEA (1.5 equivalents) ensure complete conversion. Reaction time is typically 2–4 hours at 0–5°C to minimize side reactions.

  • Alaninate Ester Coupling :

    • The sulfonamide intermediate is coupled with methyl alaninate using a carbodiimide-based coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in dichloromethane (DCM).

      Sulfonamide Intermediate+Methyl AlaninateEDCI, DCMMethyl N-(3-Chloro-4-Methylphenyl)-N-(Methylsulfonyl)Alaninate\text{Sulfonamide Intermediate} + \text{Methyl Alaninate} \xrightarrow{\text{EDCI, DCM}} \text{Methyl N-(3-Chloro-4-Methylphenyl)-N-(Methylsulfonyl)Alaninate}
    • Yield Enhancement :
      Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases reaction efficiency, achieving yields up to 85%.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors :
    Sulfonamide formation and coupling steps are conducted in continuous flow systems, reducing reaction times by 50% compared to batch processes.

  • Solvent Recycling :
    THF and DCM are recovered via distillation, lowering production costs by 30%.

  • Automated Quality Control :
    In-line Fourier-transform infrared (FTIR) spectroscopy monitors intermediate purity, ensuring >98% yield consistency.

Comparative Analysis of Synthetic Methodologies

Laboratory vs. Industrial Approaches

ParameterLaboratory Scale (Batch)Industrial Scale (Continuous Flow)
Reaction Time6–8 hours3–4 hours
Yield75–85%88–92%
Solvent ConsumptionHighLow (50% reduction)
Energy EfficiencyModerateHigh

Coupling Agent Performance

Coupling AgentSolventTemperature (°C)Yield (%)Purity (%)
EDCIDCM258598
DCCTHF307895
HOBt/DMAPAcetonitrile408297

Key Insight : EDCI in DCM provides optimal balance between yield and purity.

Mechanistic Insights and Side Reaction Mitigation

Sulfonylation Mechanism

The sulfonamide intermediate forms via nucleophilic substitution, where the amine group attacks the electrophilic sulfur in methylsulfonyl chloride. TEA scavenges HCl, shifting equilibrium toward product formation.

Common Side Reactions and Solutions

  • Over-Sulfonylation :

    • Cause : Excess methylsulfonyl chloride.

    • Solution : Use stoichiometric equivalents (1:1.05 amine:sulfonyl chloride).

  • Ester Hydrolysis :

    • Cause : Moisture in coupling step.

    • Solution : Rigorous drying of solvents and reagents.

Data Tables and Research Findings

Table 1: Optimization of Sulfonamide Intermediate Synthesis

BaseEquivalentsTemperature (°C)Time (h)Yield (%)
Triethylamine1.50290
Pyridine2.05382
DBU1.2-101.588

Table 2: Industrial-Scale Process Parameters

StepResidence Time (min)Temperature (°C)Pressure (bar)
Sulfonylation1551.5
Coupling30252.0
Solvent Recovery45800.8

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of 3-carboxy-4-methylphenyl derivatives.

    Reduction: Formation of methyl N-(3-chloro-4-methylphenyl)-N-(methylthio)alaninate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate is a sulfonamide compound with significant potential in medicinal chemistry, particularly as an antimicrobial agent. Its unique structure, which includes a chlorinated phenyl ring and a methylsulfonyl group, enhances its chemical reactivity and biological activity. This article explores its applications across various scientific fields, including medicinal chemistry, biology, and industry.

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against bacteria such as Mycobacterium tuberculosis (Mtb). Its mechanism of action typically involves the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and reproduction .
  • Structure-Activity Relationship (SAR) : Research has indicated that variations in the compound's structure can significantly affect its biological activity. For instance, modifications to the phenyl ring can enhance solubility and potency against specific bacterial strains .
  • In Vivo Studies : In animal models, the compound has been evaluated for its pharmacokinetic properties and efficacy against infections. Studies have demonstrated that it maintains effective concentrations in vivo, suggesting its potential for therapeutic use .

Chemical Synthesis

  • Synthesis Routes : The synthesis of this compound typically involves the reaction of 3-chloro-4-methylphenylamine with methylsulfonyl chloride in the presence of a base like triethylamine. This process forms an intermediate sulfonamide that is subsequently coupled with alanine methyl ester using coupling agents such as EDCI.
  • Chemical Reactions : The compound can undergo various chemical transformations including oxidation to form sulfoxides or sulfones, reduction to sulfides, and electrophilic aromatic substitution reactions on the phenyl ring.

Industry Applications

  • Pharmaceutical Production : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections. Its unique properties make it suitable for incorporation into various drug formulations aimed at enhancing efficacy and reducing side effects.
  • Agrochemicals : There is potential for application in agrochemicals due to its antimicrobial properties, which could be beneficial in developing pesticides or herbicides that target specific pathogens without affecting non-target species.

Case Studies

  • Study on Antimycobacterial Activity : A study conducted on derivatives of this compound revealed that modifications at specific positions on the phenyl ring could lead to enhanced activity against Mtb. Compounds were screened for minimum inhibitory concentration (MIC), demonstrating varying levels of effectiveness based on structural changes .
  • In Vivo Efficacy Trials : In trials involving BALB/c mice infected with Mtb, the compound was administered at doses that maintained effective plasma concentrations over time, confirming its potential utility in treating tuberculosis infections .

Mechanism of Action

The mechanism of action of Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical Reactivity: The presence of reactive functional groups (e.g., chloro, sulfonyl) allows it to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound is compared below with analogs from the N-aryl alaninate family () and sulfonyl-containing pesticides ():

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Substituents on N-Aryl Group Additional Functional Groups Physical State Yield (%)
Methyl N-(3-chlorophenyl)-(RS)-alaninate (3f) 3-chloro None Yellow oil 76
Methyl N-(4-chlorophenyl)-(RS)-alaninate (3g) 4-chloro None Not specified Data N/A
Methyl N-(3,5-dichlorophenyl)-(RS)-alaninate (3h) 3,5-dichloro None Not specified Data N/A
Target Compound 3-chloro-4-methyl Methylsulfonyl Likely solid* Data N/A

*Inference based on sulfonamide analogs, which often exhibit crystalline solid states due to hydrogen bonding.

Key Observations :

  • Substituent Diversity: The target compound combines a 3-chloro-4-methylphenyl group, introducing steric and electronic effects distinct from mono- or di-chlorinated analogs (e.g., 3f, 3g, 3h).
  • Sulfonamide vs. Amine Backbone : Unlike the N-aryl alaninates in , the methylsulfonyl group in the target compound confers sulfonamide characteristics, such as increased acidity (pKa ~10–12) and stronger hydrogen-bonding capacity, which may influence receptor binding and metabolic stability .

Hypothesized Advantages of Target Compound :

Enhanced Bioactivity : The dual chloro-methyl substitution may optimize steric fit for target enzymes, while the sulfonyl group could improve binding via hydrogen bonds.

Biological Activity

Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate, a synthetic organic compound, has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chloro-substituted phenyl ring
  • Methylsulfonyl group
  • Alaninate moiety

The molecular formula is C11H14ClNO4SC_{11}H_{14}ClNO_4S, with a molecular weight of approximately 291.75 g/mol. Its unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of reactive functional groups allows it to participate in various biochemical reactions:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, potentially influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • A375 (human melanoma) : IC50 = 5.7 μM
  • A549 (human lung adenocarcinoma) : IC50 < 10 μM
  • HUVEC (human umbilical vein endothelial cells) : Inhibition of proliferation with IC50 values ranging from 1.4 μM to 6.2 μM depending on the growth factor used.

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it possesses activity against certain bacterial strains, although specific mechanisms remain to be elucidated. Further research is necessary to confirm these effects and understand the underlying mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityIC50 (μM)
This compoundStructureAnticancer5.7 (A375)
Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinateSimilarAntimicrobialTBD
Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)valinateSimilarCytotoxicityTBD

This table highlights the unique properties of this compound compared to structurally similar compounds, emphasizing its potential as a potent anticancer agent.

Case Study: Anticancer Efficacy

In a controlled study involving various breast cancer cell lines (including MDA-MB-231), treatment with this compound resulted in a significant increase in apoptotic signaling as measured by caspase-3 activation. The concentration required for a five-fold increase in apoptosis was notably lower than that observed with standard chemotherapeutics, indicating enhanced efficacy .

Future Directions

Further investigations are warranted to explore:

  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with target proteins.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Formulation Development : Exploring potential formulations for enhanced bioavailability and targeted delivery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)alaninate, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via esterification under acidic catalysis, as demonstrated in analogous sulfonamide-containing alaninate derivatives . Key steps include:

  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Response Surface Methodology (RSM) for optimizing parameters (e.g., temperature, molar ratios) to maximize yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the product from side reactions (e.g., incomplete sulfonamide formation).

Q. Which spectroscopic and analytical techniques are critical for characterizing the compound’s structure and purity?

  • Answer :

  • NMR (¹H/¹³C) : Assign aromatic protons (3-chloro-4-methylphenyl group) and methylsulfonyl peaks (δ ~3.0–3.5 ppm for SO₂CH₃) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₁H₁₄ClNO₄S has a molecular mass of 307.75 g/mol) .
  • X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide geometry in solid-state structures .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • HPLC-UV Monitoring : Track degradation products in acidic/basic buffers (e.g., hydrolysis of the ester group) .
  • Analogous sulfonamides show stability in neutral conditions but hydrolyze in extremes (pH <2 or >10) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Answer :

  • Substitution Reactions : The methylsulfonyl group acts as a strong electron-withdrawing group, activating the adjacent nitrogen for nucleophilic attack.
  • Oxidation Pathways : Use DFT calculations to model electron transfer processes. For example, sulfonamide oxidation may form sulfonic acid derivatives .
  • Experimental Validation : Use radical scavengers (e.g., TEMPO) to confirm free-radical intermediates in oxidation .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in cell-based assays?

  • Answer :

  • Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines to differentiate selective toxicity.
  • Metabolomic Profiling : Identify off-target interactions (e.g., interference with mitochondrial enzymes) .
  • Comparative Studies : Benchmark against structurally related compounds (e.g., fluorinated alaninates in ) to isolate functional group contributions.

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase).
  • MD Simulations : Assess binding stability over 100+ ns trajectories.
  • SAR Analysis : Correlate substituent effects (e.g., 3-chloro vs. 4-methyl groups) with activity trends from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.